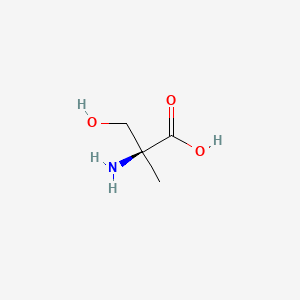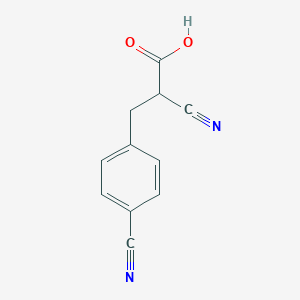![molecular formula C15H11ClN2O2 B2752901 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 400075-18-5](/img/structure/B2752901.png)
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups in Organic Synthesis
One significant application of similar pyrrole derivatives involves their role in organic synthesis, particularly as photoremovable protecting groups for carboxylic acids. The irradiation of certain esters can produce free carboxylic acids in high yields, a process that's vital for synthesizing "caged compounds" used in biochemistry and organic synthesis. This photoreaction showcases the potential of pyrrole derivatives in facilitating controlled release mechanisms in synthetic chemistry (Zabadal et al., 2001).
Antimycobacterial Activity
Derivatives of pyrrole, including those structurally related to the compound , have been explored for their antimycobacterial properties. Research indicates that modifications to the pyrrole nucleus can significantly impact activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for such compounds in treating tuberculosis (Biava et al., 2008).
Luminescence Sensing and Photocatalytic Activities
Coordination polymers based on pyrrole derivatives have shown promising luminescence sensing capabilities and photocatalytic activities. These materials can detect environmental contaminants like Fe3+ ions and Cr2O72−/CrO42− anions, highlighting their potential in environmental monitoring and remediation. Furthermore, their photocatalytic efficacy in degrading pollutants such as methylene blue demonstrates their utility in water purification technologies (Xue et al., 2021).
Biological Imaging
Some pyrrole derivatives are valuable for biological imaging, serving as fluorescent sensors for Zn(II) ions. These sensors can undergo significant fluorescence enhancement upon Zn(II) binding, offering a tool for intracellular imaging of zinc, an essential trace element involved in various biological processes (Nolan et al., 2006).
Antitumoral Agents
The crystal structure determination of chain-functionalized pyrroles, which are active candidates as antitumoral agents, showcases another vital application. Understanding the crystal structure is crucial for the design and development of new pharmaceuticals aimed at cancer treatment (Silva et al., 2012).
Propiedades
IUPAC Name |
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-13(6-7-14(18)15(19)20)11(9-17)8-10-2-4-12(16)5-3-10/h2-8H,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHWUZJJBFOKL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


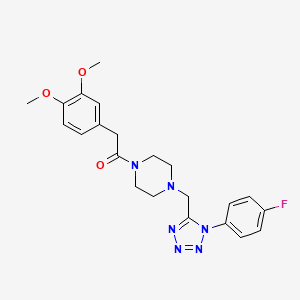
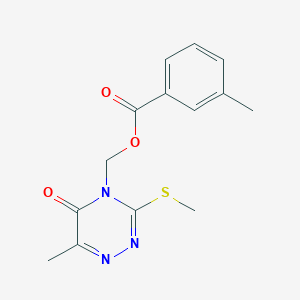
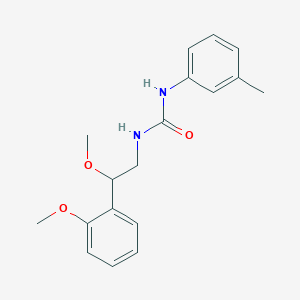
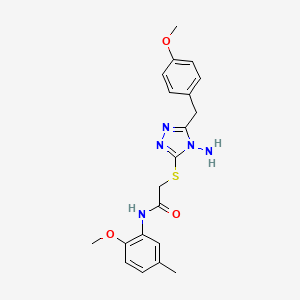

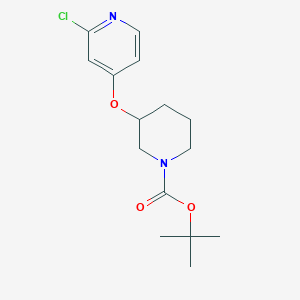
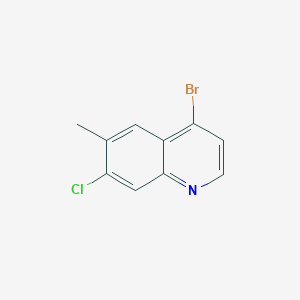
![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
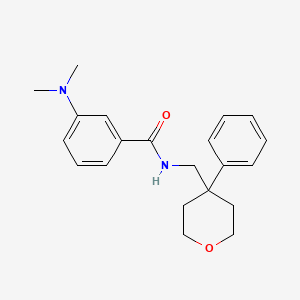
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
